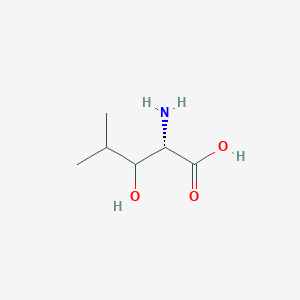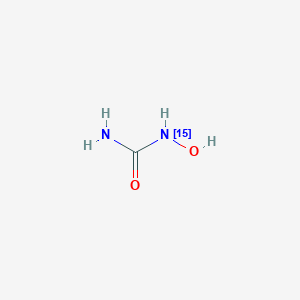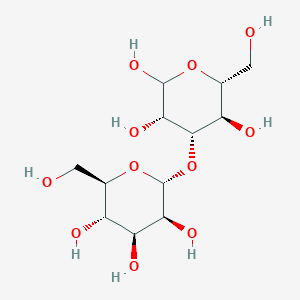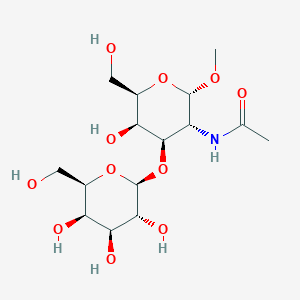
ロイシン, 3-ヒドロキシ-
概要
説明
β-ヒドロキシロイシンは、β炭素にヒドロキシル基を持つアミノ酸ロイシンの誘導体です。
科学的研究の応用
β-ヒドロキシロイシンは、幅広い科学研究に応用されています。
化学: 複雑な有機分子の合成における構成要素として、および不斉合成におけるキラル補助剤として使用されます。
生物学: この化合物は、タンパク質合成と代謝経路における役割について研究されています。
医学: β-ヒドロキシロイシンは、筋萎縮の潜在的な治療効果について、および筋肉の成長と回復を促進する栄養補助食品として調査されています.
作用機序
β-ヒドロキシロイシンの作用機序には、ロイシン経路における代謝産物としての役割が含まれます。筋肉組織におけるタンパク質合成を促進し、タンパク質分解を阻害します。 これは、ラパマイシン複合体1(mTORC1)経路のメカニズム標的の活性化とプロテアソーム媒介タンパク質分解の阻害を通じて達成されます 。これらの分子標的と経路は、筋肉量の維持と筋肉の成長を促進するために不可欠です。
生化学分析
Biochemical Properties
Leucine, 3-hydroxy- is involved in the catabolism of the essential branched-chain amino acid leucine . It interacts with the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-coenzyme A lyase (HMGCL; EC 4.1.3.4), which is required for the catabolism of leucine . This interaction is crucial for the synthesis of the ketone bodies acetoacetate and 3-hydroxy-n-butyrate .
Cellular Effects
The effects of Leucine, 3-hydroxy- on cells are primarily related to its role in leucine catabolism and ketone body synthesis. It influences cell function by contributing to energy supply during periods of insufficient energy .
Molecular Mechanism
Leucine, 3-hydroxy- exerts its effects at the molecular level through its interactions with HMGCL. It is involved in the irreversible cleavage of 3-hydroxy-3-methylglutaryl-coA to form acetyl-coA and acetoacetate .
Metabolic Pathways
Leucine, 3-hydroxy- is involved in the metabolic pathway of leucine degradation. It interacts with the enzyme HMGCL in this pathway .
Subcellular Localization
The subcellular localization of Leucine, 3-hydroxy- is primarily in the mitochondria, where it interacts with HMGCL for the catabolism of leucine .
準備方法
β-ヒドロキシロイシンは、高度に立体選択的なプロセスによって合成できます。効率的な方法の1つは、N、N-ジベンジル-O-tert-ブチルジメチルシリル-セリナルへのグリニャール試薬の求核付加です。 この反応は高度にジアステレオ選択的であり、高純度の目的生成物を与えます 。 工業生産方法には、しばしば生触媒合成が用いられます。ここでは、ロイシンの水酸化経路が、異種発現のために、コリネバクテリウム・グルタミカムまたは大腸菌などの微生物に転写されます .
化学反応の分析
β-ヒドロキシロイシンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は通常、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用し、ケト誘導体の形成につながります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの一般的な還元剤は、β-ヒドロキシロイシンを対応するアルコールに還元できます。
置換: 求核置換反応が起こり、ヒドロキシル基は塩化チオニルまたは三臭化リンなどの試薬を用いて他の官能基に置き換えられます。これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります.
類似化合物との比較
β-ヒドロキシロイシンは、以下のような他のロイシン誘導体と類似しています。
β-ヒドロキシ-β-メチル酪酸: この化合物は、筋肉の成長と回復を促進しますが、分子構造と代謝経路が異なります.
ロイシン: 親アミノ酸で、タンパク質合成と代謝機能に不可欠です.
β-ヒドロキシ酪酸: β炭素にヒドロキシル基を持つ構造アナログで、エネルギー代謝に関与しています.
β-ヒドロキシロイシンは、β炭素における特異的な水酸化のために独特であり、そのアナログと比較して異なる化学的および生物学的特性を付与します。
特性
IUPAC Name |
(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-ROLXFIACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-22-1, 6645-45-0 | |
| Record name | beta-Hydroxyleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxyleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)


